molecular formula C14H18N2O2 B2544885 tert-Butyl (1-methyl-1H-indol-3-yl)carbamate CAS No. 933800-38-5

tert-Butyl (1-methyl-1H-indol-3-yl)carbamate

Cat. No.: B2544885
CAS No.: 933800-38-5
M. Wt: 246.31
InChI Key: WFQKWCNYWCUWSN-UHFFFAOYSA-N
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Description

tert-Butyl (1-methyl-1H-indol-3-yl)carbamate: is an organic compound with the molecular formula C14H18N2O2 and a molecular weight of 246.31 g/mol . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-methyl-1H-indol-3-yl)carbamate typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is usually purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-methyl-1H-indol-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: tert-Butyl (1-methyl-1H-indol-3-yl)carbamate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .

Biological Activity

tert-Butyl (1-methyl-1H-indol-3-yl)carbamate is an indole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety linked to a methyl-substituted indole. Its structure can be represented as follows:

C13H16N2O2\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{2}

This unique structure contributes to its biological properties, including enhanced lipophilicity and potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its indole moiety, which is known for its ability to interact with multiple receptors and enzymes. This interaction can modulate various biochemical pathways, influencing cellular functions such as apoptosis, cell proliferation, and inflammation.

Key Mechanisms:

  • Receptor Binding: The indole ring facilitates binding to various receptors, potentially affecting neurotransmitter systems and immune responses.
  • Enzyme Modulation: It may inhibit or activate specific enzymes involved in metabolic pathways, contributing to its pharmacological effects .

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Anticancer Properties:
    • Studies suggest that this compound exhibits cytotoxic effects on cancer cell lines, potentially through mechanisms involving microtubule disruption and induction of cell death pathways .
    • A comparative analysis showed that modifications in the indole structure significantly alter the compound's cytotoxic profile, highlighting the importance of structural nuances in therapeutic efficacy .
  • Antiviral Activity:
    • Preliminary investigations have indicated potential antiviral properties, suggesting that it may interfere with viral replication processes. However, detailed studies are required to elucidate the specific mechanisms involved.
  • Neuroprotective Effects:
    • Research has demonstrated that the compound may offer protective effects against neurodegenerative conditions by modulating inflammatory responses and reducing oxidative stress in neuronal cells .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on glioblastoma cells. The results indicated significant cytotoxicity at low concentrations (IC50 values around 0.1 μM), with mechanisms involving microtubule destabilization leading to mitotic arrest and subsequent apoptosis .

Case Study 2: Neuroprotection

In a model of amyloid-beta-induced toxicity, this compound demonstrated a reduction in inflammatory markers such as TNF-α and free radicals. This suggests a potential role in protecting astrocytes from neurotoxic insults associated with Alzheimer's disease .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
Tert-butyl (2-(1H-indol-3-yl)ethyl)carbamateIndole derivativeContains an ethyl side chain affecting solubility
Tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamateIndole-piperidine hybridEnhanced binding properties due to piperidine
This compoundMethylated indole derivativeIncreased lipophilicity compared to original

The comparative analysis highlights how variations in substituents on the indole ring can significantly influence the biological activity of these compounds.

Properties

IUPAC Name

tert-butyl N-(1-methylindol-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)15-11-9-16(4)12-8-6-5-7-10(11)12/h5-9H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQKWCNYWCUWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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